
(4,6-Dimethylpyridin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,6-Dimethylpyridin-3-yl)methanol is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of two methyl groups attached to the pyridine ring at positions 4 and 6, and a methanol group attached at position 3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethylpyridin-3-yl)methanol can be achieved through several methods. One common approach involves the reaction of 4,6-dimethylpyridine with formaldehyde and a reducing agent such as sodium borohydride. The reaction typically takes place in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactions and the use of catalysts to enhance the reaction rate and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Analyse Des Réactions Chimiques
Types of Reactions
(4,6-Dimethylpyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: 4,6-Dimethylpyridine-3-carboxylic acid.
Reduction: 4,6-Dimethylpyridin-3-ylamine.
Substitution: Various halogenated derivatives depending on the substituent used.
Applications De Recherche Scientifique
(4,6-Dimethylpyridin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of (4,6-Dimethylpyridin-3-yl)methanol involves its interaction with specific molecular targets. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dimethylpyridine: Lacks the methanol group, making it less reactive in certain chemical reactions.
3-Hydroxypyridine: Lacks the methyl groups, resulting in different chemical properties and reactivity.
4,6-Dimethylpyridin-3-ylamine: Contains an amine group instead of a methanol group, leading to different biological activity.
Uniqueness
(4,6-Dimethylpyridin-3-yl)methanol is unique due to the presence of both methyl and methanol groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H11NO |
|---|---|
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
(4,6-dimethylpyridin-3-yl)methanol |
InChI |
InChI=1S/C8H11NO/c1-6-3-7(2)9-4-8(6)5-10/h3-4,10H,5H2,1-2H3 |
Clé InChI |
XJOAHYSTSQWYQI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



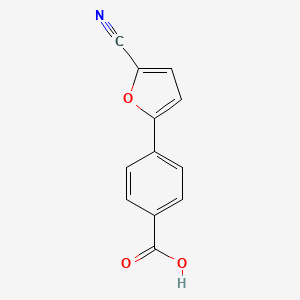
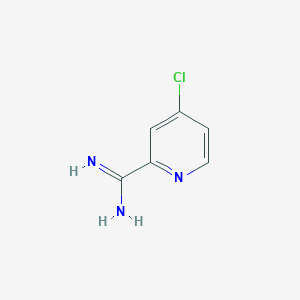


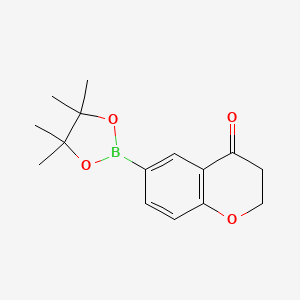
![(3S,6S,8aR)-6-{[(tert-butoxy)carbonyl]amino}-5-oxo-octahydroindolizine-3-carboxylic acid](/img/structure/B11767060.png)

![5-Methoxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B11767066.png)
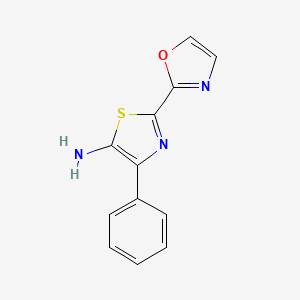
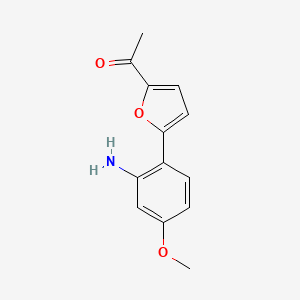
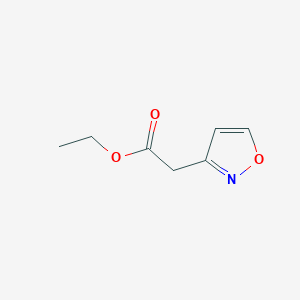
![calcium;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;hydrate](/img/structure/B11767099.png)
![7-[[(2R)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11767110.png)
